4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride or similar reagents.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the thiadiazole derivative with 4-tert-butylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other reagents for nucleophilic or electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and other functional groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
- 4-tert-butyl-N-(3,4-dimethoxyphenyl)benzamide
Uniqueness
4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other benzamide derivatives that may lack this ring structure or have different substituents.
Properties
IUPAC Name |
4-tert-butyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)11-7-5-10(6-8-11)13(19)16-14-18-17-12(21-14)9-20-4/h5-8H,9H2,1-4H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXHCZPACNSOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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